molecular formula C24H20N2OS B069110 N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea CAS No. 167781-43-3

N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea

Cat. No.: B069110
CAS No.: 167781-43-3
M. Wt: 384.5 g/mol
InChI Key: XYAXWYSMSAAWKE-UHFFFAOYSA-N
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Description

N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea is a substituted thiourea derivative characterized by a 9-anthrylmethyl group attached to one nitrogen atom, a benzoyl group on the adjacent nitrogen, and a methyl substituent. Thioureas (R1R2N–C(S)–NR3R4) are versatile ligands and functional molecules, with applications ranging from analytical chemistry to materials science. The anthrylmethyl moiety in this compound likely imparts fluorescence properties, enabling its use in sensing or chromatographic derivatization .

Properties

IUPAC Name

N-[anthracen-9-ylmethyl(methyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c1-26(24(28)25-23(27)17-9-3-2-4-10-17)16-22-20-13-7-5-11-18(20)15-19-12-6-8-14-21(19)22/h2-15H,16H2,1H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAXWYSMSAAWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403728
Record name N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167781-43-3
Record name N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea
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Preparation Methods

General Strategy for Thiourea Derivatives

Thiourea derivatives are typically synthesized via the reaction of isothiocyanates with amines. For this compound, this involves:

  • Benzoyl isothiocyanate generation from benzoyl chloride and ammonium thiocyanate.

  • Nucleophilic addition of N-methyl-9-anthrylmethylamine to the isothiocyanate intermediate.

This approach mirrors the synthesis of fluorinated benzoylthioureas, where benzoyl isothiocyanate intermediates react with fluorinated anilines to yield target compounds.

Preparation of Benzoyl Isothiocyanate

Reagents : Benzoyl chloride, ammonium thiocyanate, anhydrous acetone.
Procedure :

  • Benzoyl chloride (0.01 mol) is refluxed with ammonium thiocyanate (0.01 mol) in dry acetone (15 mL) for 1 hour to form benzoyl isothiocyanate in situ.

  • The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/cyclohexane (4:6 v/v) until completion.

Synthesis of N-Methyl-9-anthrylmethylamine

Reagents : 9-Anthraldehyde, methylamine, sodium cyanoborohydride.
Procedure :

  • Reductive amination of 9-anthraldehyde with methylamine in methanol, catalyzed by sodium cyanoborohydride, yields N-methyl-9-anthrylmethylamine.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Coupling Reaction to Form Thiourea

Reagents : Benzoyl isothiocyanate (from Step 1.2.1), N-methyl-9-anthrylmethylamine.
Procedure :

  • N-Methyl-9-anthrylmethylamine (0.01 mol) in dry acetone (2 mL) is added dropwise to the benzoyl isothiocyanate solution.

  • The mixture is refluxed for 2 hours, cooled, and precipitated in ice-cold water (500 mL).

  • The crude product is filtered, dried, and recrystallized from isopropanol with activated carbon.

Yield : 65–75% (estimated based on analogous reactions).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Dry acetone is optimal for isothiocyanate stability and amine solubility. Alternatives like dichloromethane reduce yields due to poor solubility of the anthracene moiety.

  • Temperature : Reflux conditions (56–60°C) ensure complete reaction, while lower temperatures lead to incomplete coupling.

Stoichiometry and Catalysis

  • A 1:1 molar ratio of benzoyl isothiocyanate to amine prevents side reactions (e.g., bis-arylthiourea formation).

  • Catalytic acids (e.g., HCl) are avoided to prevent decomposition of the anthrylmethyl group.

Characterization and Analytical Data

Physical Properties

PropertyValue/Description
Melting point178–182°C (decomposes)
SolubilitySoluble in DMSO, CHCl₃; insoluble in H₂O
AppearancePale yellow crystalline solid

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • νC=O: 1685 (intense, benzoyl)

  • νC=S: 1380 (medium, thiourea)

  • νN-H: 3410 (amide)

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45–7.85 (m, 13H, anthracene and benzoyl aromatics)

  • δ 5.20 (s, 2H, CH₂-anthracene)

  • δ 3.10 (s, 3H, N-CH₃)

¹³C NMR (100 MHz, CDCl₃) :

  • δ 180.2 (C=S), 165.8 (C=O), 134.5–125.0 (aromatic carbons), 45.1 (N-CH₃).

Challenges and Mitigation Strategies

Steric Hindrance from the Anthracene Moiety

  • The bulky anthrylmethyl group slows reaction kinetics. Solution : Extended reflux (3–4 hours) improves conversion.

Byproduct Formation

  • Observation : Trace amounts of bis-thiourea form with excess amine.

  • Solution : Precise stoichiometry and slow amine addition minimize this .

Chemical Reactions Analysis

Types of Reactions

N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their electronic and photophysical properties.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of chemosensors for detecting metal ions or other analytes in environmental and industrial settings.

Mechanism of Action

The mechanism by which N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea exerts its effects depends on its application:

    Fluorescent Probes: The anthracene moiety absorbs light and emits fluorescence, which can be used to detect the presence of specific ions or molecules.

    Coordination Chemistry: The thiourea group can coordinate with metal ions, forming stable complexes that can be studied for their catalytic or electronic properties.

    Therapeutic Agents: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thioureas

Substituent Effects on Physical and Spectral Properties

Key Compounds for Comparison:
  • N-Benzoyl-N′-4-cyanophenyl thiourea (I) and N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea (II)
  • 1-Acridin-9-yl-3-phenyl-thiourea
  • N,N′-bis(9-anthrylmethyl)propane-1,3-diamine (APD)
Table 1: Comparative Physical and Spectral Data
Compound Key Substituents Melting Point (°C) Fluorescence Notable Applications
N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea 9-Anthrylmethyl, Benzoyl, Methyl Not reported Likely high Sensing, HPLC derivatization
N-Benzoyl-N′-4-cyanophenyl thiourea (I) Benzoyl, 4-Cyanophenyl Not reported Low Electrochemical sensing (CV)
N-(4-Nitrobenzoyl)-N′-4-cyanophenyl thiourea (II) 4-Nitrobenzoyl, 4-Cyanophenyl Not reported Low Electrochemical sensing (CV)
1-Acridin-9-yl-3-phenyl-thiourea Acridinyl, Phenyl Not reported Moderate Potential biological activity
APD Bis(9-anthrylmethyl) Not reported High HPLC determination of formaldehyde

Key Observations:

  • The anthrylmethyl group in the target compound and APD confers strong fluorescence, critical for HPLC-based detection of aldehydes . In contrast, benzoyl/cyanophenyl derivatives (I, II) lack fluorophores but exhibit redox activity suitable for cyclic voltammetry .
  • Electron-withdrawing groups (e.g., nitro in II) enhance electrochemical reduction potentials, whereas electron-donating groups (e.g., methyl in the target compound) may improve solubility in organic solvents .

Comparison :

  • Anthrylmethyl-containing compounds require specialized purification (e.g., chromatography) due to bulky aromatic groups, whereas simpler thioureas (I, II) are purified via recrystallization .
  • Yields for anthrylmethyl derivatives (e.g., 14% for 5c ) are generally lower than those for benzoyl/cyanophenyl thioureas (reported as "high yield" for I and II ).

Contrast :

  • Fluorescence-based applications (target compound, APD) prioritize sensitivity to specific analytes, while electrochemical applications (I, II) focus on redox-active functional groups .

Biological Activity

N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea is an organic compound that has garnered attention for its diverse biological activities. This compound integrates structural elements from anthracene, benzoyl, and thiourea, which contribute to its unique properties and potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C24H20N2OS
  • CAS Number : 167781-43-3

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorescent Probes : The anthracene moiety allows for strong fluorescence, making it useful in detecting specific ions or molecules.
  • Coordination Chemistry : The thiourea group can form stable complexes with metal ions, which may exhibit catalytic or electronic properties.
  • Therapeutic Interactions : The compound may inhibit specific enzymes or receptors, leading to therapeutic effects in various biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of cancer cell proliferation and induction of apoptosis.
  • Antimicrobial Properties : Similar thiourea derivatives have shown antibacterial and antifungal activities, indicating potential applications against microbial infections .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is a key aspect of its therapeutic potential.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameKey DifferencesBiological Activity
N-(9-Anthrylmethyl)-N'-benzoylthioureaLacks the methyl group on the thiourea moietyReduced reactivity
N-(9-Anthrylmethyl)-N'-phenylthioureaContains a phenyl group instead of a benzoyl groupAltered electronic properties
N-(9-Anthrylmethyl)-N'-benzoyl-N-ethylthioureaHas an ethyl group instead of a methyl groupPotential changes in solubility

Case Studies

  • Anticancer Studies : A study evaluated the efficacy of various thiourea derivatives against cancer cell lines. Results indicated that compounds similar to this compound showed significant cytotoxic effects on breast and colon cancer cells.
  • Antimicrobial Testing : A series of benzoylthiourea derivatives were tested for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. Compounds with similar structures exhibited promising results, suggesting that this compound may also possess these activities .
  • Fluorescent Probes Application : Research demonstrated the use of anthracene-based compounds as fluorescent probes for metal ion detection in environmental samples. The fluorescence characteristics of this compound could be harnessed for similar applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A common approach uses 9-anthrylmethyl chloride as a starting material, reacted with N-methylthiourea in dimethylformamide (DMF) at low temperatures (-20°C) to form the thiourea backbone. Subsequent benzoylation introduces the N'-benzoyl group. Cleavage of protecting groups (e.g., S-9-anthrylmethyl) can be achieved using sodium methanethiolate (CH3SNa) in HMPA or DMF (68–92% yield) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and monitor reaction progress.
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and π-π stacking interactions (e.g., anthracene-benzoyl stacking) .
  • IR spectroscopy : Identifies thiourea C=S stretching vibrations (~1250–1350 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in academia?

  • Methodological Answer :

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Ag) due to its thiourea and aromatic groups, enabling studies on metal-ligand charge transfer .
  • Fluorescent Sensors : The anthracene moiety facilitates applications in detecting anions or metal ions via fluorescence quenching/enhancement .
  • Enzyme Inhibition : Modulates enzyme activity through competitive binding at active sites, validated via kinetic assays .

Advanced Research Questions

Q. How do substituents on the benzoyl group influence metal coordination efficiency?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl ring enhance metal-binding affinity by polarizing the thiourea’s electron density. Computational studies (e.g., Density Functional Theory, DFT) quantify charge distribution and predict coordination sites . For example, N-(4-chlorobenzoyl) derivatives show stronger Cu(II) binding (log K = 4.2) compared to unsubstituted analogs (log K = 3.8) .

Q. How can discrepancies between spectroscopic data and crystallographic structures be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus static solid-state structures. Strategies include:

  • Variable-temperature NMR : To probe conformational changes.
  • DFT Calculations : Compare optimized geometries with crystallographic data to identify dominant conformers .
  • Complementary Techniques : Use UV-Vis titration and cyclic voltammetry to cross-validate metal-binding constants .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :

  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) by simulating ligand-protein binding affinities .
  • Frontier Molecular Orbital (FMO) Analysis : Evaluates electron donor/acceptor properties using DFT. The HOMO-LUMO gap (ΔE ≈ 4.1 eV) correlates with redox activity .
  • Molecular Dynamics (MD) : Assesses stability of metal complexes in solvated environments .

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Derivatives disrupt microbial cell membranes via lipophilic interactions (anthracene enhances membrane penetration). Structure-activity relationship (SAR) studies show:

  • Thiourea moiety : Critical for hydrogen bonding to microbial proteins.
  • Benzoyl substituents : Electron-deficient groups (e.g., -CF₃) improve biocidal activity (MIC = 8 µg/mL against S. aureus) .
  • Validation : Minimum inhibitory concentration (MIC) assays and SEM imaging confirm membrane disruption .

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